molecular formula C20H30N2O6 B13146557 Boc-D-beta-homolysine(Cbz)

Boc-D-beta-homolysine(Cbz)

Cat. No.: B13146557
M. Wt: 394.5 g/mol
InChI Key: MAHOLRAVFZCBFL-MRXNPFEDSA-N
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Description

Boc-D-beta-homolysine(Cbz) is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protective groups. It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-beta-homolysine(Cbz) typically involves the protection of the amino groups using Boc and Cbz groups. The process begins with the amino acid lysine, which undergoes selective protection of the epsilon-amino group with the benzyloxycarbonyl group. The alpha-amino group is then protected with the tert-butoxycarbonyl group. This dual protection strategy ensures that the amino groups are protected during subsequent synthetic steps .

Industrial Production Methods: Industrial production of Boc-D-beta-homolysine(Cbz) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents used are typically of high purity, and the reaction conditions are carefully controlled to prevent side reactions.

Mechanism of Action

The mechanism of action of Boc-D-beta-homolysine(Cbz) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation, revealing the free amino groups for further reactions .

Comparison with Similar Compounds

Uniqueness: Boc-D-beta-homolysine(Cbz) is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in complex peptide synthesis and other organic synthesis applications.

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1

InChI Key

MAHOLRAVFZCBFL-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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